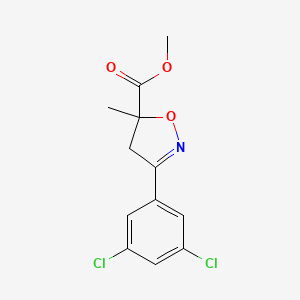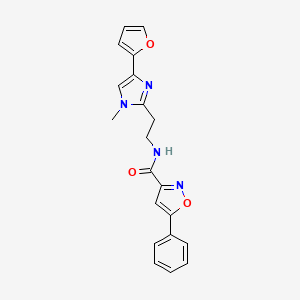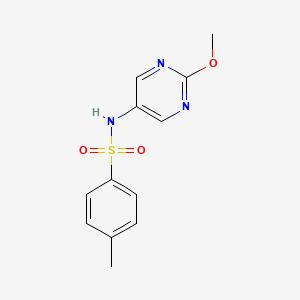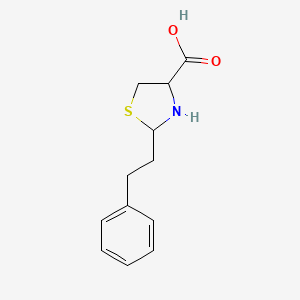
2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, also known as O-Desmethyltramadol (O-DSMT), is a synthetic opioid analgesic that is structurally related to tramadol. O-DSMT is a potent and selective agonist of the μ-opioid receptor and has been found to exhibit strong analgesic effects in animal models.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Iron-Catalyzed Ortho-Alkylation of Carboxamides : Research demonstrates the utility of iron catalysis in the ortho-alkylation of aryl carboxamides, offering a regioselective approach for the synthesis of alkylated aromatic compounds. This method shows potential for the modification of molecules similar to 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol in complex organic syntheses (Fruchey, Monks, & Cook, 2014).
Rhodium-Catalyzed Asymmetric Hydrogenation : The development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation highlights the importance of such ligands in achieving high enantioselectivity and catalytic activity. These findings are relevant for the synthesis of chiral derivatives of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol (Imamoto et al., 2012).
Material Science and Engineering
- Poly(amido-amine)s as Endosomolytic Polymers : Poly(amido-amine)s synthesized from derivatives including 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol have shown promising applications in biotechnology and medicine, especially for their endosomolytic properties. These materials are instrumental in developing non-viral vectors for gene therapy (Ferruti et al., 2000).
Photophysical and Electroluminescent Properties
- PtAg2 Acetylide Complexes : The study on PtAg2 acetylide complexes reveals their strong phosphorescent emission and high quantum yields, making them suitable for organic light-emitting diodes (OLEDs). This research suggests potential applications of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol derivatives in the field of optoelectronics (Shu et al., 2017).
Propriétés
IUPAC Name |
2-(methylamino)-2-(2-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(7-12)11-2/h3-6,10-12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGASBZCHXJKDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2663261.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)




![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrazole](/img/structure/B2663271.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2663273.png)
![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2663275.png)
![1-[(4-Chlorophenyl)methyl]-3-[(2,3-dihydro-1-benzofuran-3-yl)methyl]urea](/img/structure/B2663277.png)
![(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2663278.png)

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2663282.png)